molecular formula C13H11N3O5S B4288870 methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B4288870
M. Wt: 321.31 g/mol
InChI Key: BVLSFKDBEYDSEU-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-(4-nitro-2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, cyano, methyl, and nitro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of a pyran ring through a cyclization reaction, followed by the introduction of the nitro and thienyl groups via electrophilic aromatic substitution. The amino and cyano groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-(4-nitro-2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane may be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may introduce additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(4-nitro-2-thienyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and amino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of a thienyl group.

    Methyl 6-amino-5-cyano-2-methyl-4-(4-methyl-2-thienyl)-4H-pyran-3-carboxylate: Similar structure but with a methyl-substituted thienyl group.

Uniqueness

The uniqueness of methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate lies in its specific combination of functional groups and the thienyl ring, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-6-10(13(17)20-2)11(8(4-14)12(15)21-6)9-3-7(5-22-9)16(18)19/h3,5,11H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSFKDBEYDSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CS2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate
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methyl 6-amino-5-cyano-2-methyl-4-(4-nitrothiophen-2-yl)-4H-pyran-3-carboxylate

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